N3-D-Dab(Boc)-OH
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Overview
Description
“N3-D-Dab(Boc)-OH” is a synthetic compound commonly used in peptide synthesis. It is a derivative of diaminobutyric acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often utilized in the preparation of peptides due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N3-D-Dab(Boc)-OH” typically involves the protection of the amino group of diaminobutyric acid with a tert-butyloxycarbonyl group. This can be achieved through the reaction of diaminobutyric acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, purification of the product through techniques like crystallization or chromatography, and quality control to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: “N3-D-Dab(Boc)-OH” can undergo oxidation reactions, typically involving the amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The Boc-protected amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“N3-D-Dab(Boc)-OH” has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of “N3-D-Dab(Boc)-OH” involves its role as a building block in peptide synthesis. The Boc-protected amino group allows for selective deprotection and subsequent coupling with other amino acids or peptides. This enables the formation of specific peptide sequences with high precision.
Comparison with Similar Compounds
Similar Compounds
N3-D-Dab(Fmoc)-OH: Another derivative of diaminobutyric acid with a different protecting group.
N3-D-Dab(Cbz)-OH: A compound with a carbobenzyloxy protecting group.
Uniqueness
“N3-D-Dab(Boc)-OH” is unique due to its Boc-protected amino group, which provides stability and ease of handling during peptide synthesis. Compared to other protecting groups, the Boc group can be easily removed under mild acidic conditions, making it a preferred choice in many synthetic protocols.
Properties
IUPAC Name |
(2R)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMWKZYQNHSSAD-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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